BP Fluor 594 NHS ester
Description
Significance of Fluorescent Probes in Modern Biological Investigations
Fluorescent probes are molecules that can absorb light at a specific wavelength and subsequently emit light at a longer wavelength, a phenomenon known as fluorescence. numberanalytics.com This property allows for the highly sensitive and specific detection of target molecules and processes. In modern biological research, these probes have become powerful tools for a multitude of applications. ontosight.ai They enable the direct visualization of cellular structures, such as organelles and the cytoskeleton, providing critical insights into cellular organization and function.
Furthermore, fluorescent probes are instrumental in studying the dynamics of biological processes in real-time. numberanalytics.com Researchers can track the movement of proteins, lipids, and nucleic acids within living cells, shedding light on protein-protein interactions, gene expression, and signal transduction pathways. ontosight.aiwebofproceedings.org The ability to monitor these events as they occur is crucial for understanding the complex and dynamic nature of biological systems. webofproceedings.org Small organic molecule-based fluorescent probes, in particular, have been widely adopted for their capacity to provide high spatiotemporal resolution in bioimaging without the need for genetic modification of the sample. nih.gov
The effectiveness of a fluorescent probe is determined by several key characteristics, including its brightness, photostability (resistance to fading upon illumination), and specificity for its target. Probes with high quantum yields (the efficiency of converting absorbed light to emitted light) and high molar extinction coefficients (a measure of how strongly the molecule absorbs light) are exceptionally bright, allowing for the detection of even low-abundance biomolecules. thermofisher.comthermofisher.com
Overview of the Alexa Fluor Dye Series and the Distinctive Attributes of the meta-isomer in Research Contexts
The Alexa Fluor family of dyes, developed by Molecular Probes (now part of Thermo Fisher Scientific), represents a significant advancement in fluorescent labeling technology. wikipedia.orgaxispharm.com These dyes are sulfonated rhodamine, coumarin, and cyanine (B1664457) derivatives, a chemical modification that renders them more hydrophilic and water-soluble than their parent compounds. wikipedia.org This increased water solubility is advantageous for labeling proteins and other biomolecules in aqueous environments. thermofisher.com The Alexa Fluor series offers a broad spectrum of colors, from the near-ultraviolet to the near-infrared, making them compatible with a wide range of fluorescence-based instruments and enabling multicolor imaging experiments. thermofisher.com Key advantages of the Alexa Fluor dyes include their exceptional brightness, high photostability, and relative insensitivity to pH changes over a broad range. thermofisher.comthermofisher.com
Within this series, Alexa Fluor 594 is a bright, red-fluorescent dye with excitation and emission maxima around 590 nm and 617 nm, respectively. thermofisher.comfluorofinder.com It is often used as a superior replacement for older dyes like Texas Red. thermofisher.com The "meta-isomer" designation of Alexa Fluor 594 refers to the specific substitution pattern on the aromatic ring of the molecule. This structural nuance distinguishes it from its para-isomer counterpart and can influence its chemical reactivity and photophysical properties. smolecule.com The meta-isomer often demonstrates enhanced conjugation efficiency, allowing for more effective attachment to target biomolecules such as proteins and nucleic acids. This improved labeling can lead to brighter and more stable fluorescent signals in imaging and flow cytometry applications. smolecule.com
Current Research Landscape and Emerging Directions for Alexa Fluor 594 meta-isomer Studies
The unique properties of the Alexa Fluor 594 meta-isomer have positioned it as a valuable tool in a variety of research applications. It is extensively used in fluorescence microscopy for high-resolution imaging of cellular structures and the localization of specific proteins. smolecule.com Its bright and photostable red fluorescence makes it particularly well-suited for multiplexing experiments, where multiple targets are visualized simultaneously using different colored fluorophores. smolecule.com This capability is crucial for studying complex biological interactions and pathways. smolecule.com Furthermore, its utility extends to flow cytometry for the identification and quantification of specific cell populations.
Current research continues to leverage the Alexa Fluor 594 meta-isomer for sophisticated imaging techniques. Its application in super-resolution microscopy methods, such as dSTORM (direct stochastic optical reconstruction microscopy), SIM (structured illumination microscopy), and STED (stimulated emission depletion) microscopy, allows for the visualization of cellular details beyond the diffraction limit of conventional light microscopy. thermofisher.com
Emerging directions in the study and application of the Alexa Fluor 594 meta-isomer focus on expanding its utility in live-cell imaging and in vivo studies. smolecule.com Research is ongoing to develop new conjugation strategies and to explore its compatibility with novel imaging modalities. For instance, its use in Förster resonance energy transfer (FRET) based assays is an active area of investigation for studying molecular interactions with high precision. The development of new probes based on the Alexa Fluor 594 scaffold with tailored properties for specific biological questions remains a promising avenue for future research.
| Property | Value |
| Excitation Maximum | ~590 nm fluorofinder.com |
| Emission Maximum | ~617 nm fluorofinder.com |
| Molar Extinction Coefficient | 92,000 cm⁻¹M⁻¹ |
| Quantum Yield | 0.66 fluorofinder.com |
| Molecular Weight | ~819.9 g/mol nih.gov |
Table 1: Photophysical and Chemical Properties of Alexa Fluor 594 meta-isomer
| Application | Description |
| Fluorescence Microscopy | High-resolution imaging of cellular structures and protein localization. smolecule.com |
| Flow Cytometry | Identification and quantification of specific cell populations. |
| Immunofluorescence | Labeling antibodies for the detection of specific antigens in cells and tissues. |
| Multiplexing | Simultaneous visualization of multiple targets in a single sample. smolecule.com |
| Super-Resolution Microscopy | Techniques like dSTORM, SIM, and STED for imaging beyond the diffraction limit. thermofisher.com |
Table 2: Key Research Applications of Alexa Fluor 594 meta-isomer
Structure
2D Structure
Properties
IUPAC Name |
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHCBZDWVYWWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N3O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
819.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization for Academic Applications
Chemical Synthesis Routes for Alexa Fluor 594 meta-isomer
The synthesis of the Alexa Fluor 594 meta-isomer is a multi-step process that begins with the construction of the core rhodamine scaffold, followed by sulfonation and functionalization for bioconjugation.
Precursor Compounds and Optimized Reaction Conditions
The synthesis of rhodamine dyes, the structural basis of Alexa Fluor 594, traditionally involves the condensation of a substituted benzaldehyde (B42025) with an aminophenol derivative. For the specific synthesis of the meta-isomer of a sulfonated rhodamine, a key precursor is a sulfonated benzaldehyde. One documented approach involves the use of 5-bromo-2-sulfobenzaldehyde, which can be generated in high yield from commercially available fluorinated bromobenzaldehydes by reaction with bisulfite. acs.org This sulfonated benzaldehyde is then condensed with 3-(dimethylamino)phenol to yield the sulfo-tetramethylrhodamine (sulfoTMR) meta-isomer. acs.org
The reaction conditions, such as temperature and reaction time, are critical for optimizing the yield. For instance, in the synthesis of related sulfonated benzaldehydes, reducing the reaction temperature and increasing the reaction time has been shown to improve yields significantly. acs.org
A general strategy for synthesizing rhodamines involves the palladium-catalyzed C-N cross-coupling of fluorescein (B123965) ditriflates with amines. acs.org This method offers a divergent route to a variety of rhodamine derivatives. While not explicitly detailed for the Alexa Fluor 594 meta-isomer, this approach could potentially be adapted using a meta-substituted fluorescein precursor.
Formation of the Succinimidyl Ester Functional Group for Bioconjugation
To make the Alexa Fluor 594 meta-isomer useful for biological applications, it must be chemically activated to react with biomolecules, most commonly proteins. This is typically achieved by converting the carboxylic acid group on the fluorophore into a succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester. fishersci.be This functional group readily reacts with primary amines on proteins to form stable amide bonds. aatbio.com
The formation of the succinimidyl ester involves reacting the carboxylic acid derivative of the Alexa Fluor 594 meta-isomer with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The reaction is typically carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
The "meta" designation in Alexa Fluor 594 meta-isomer refers to the specific attachment point of the succinimidyloxycarbonyl group on the phenyl ring of the dye. smolecule.com This specific isomeric form can influence the dye's conjugation efficiency and binding specificity to target molecules. smolecule.com
Industrial-Scale Production Considerations for Research Supply
The large-scale synthesis of fluorescent dyes like the Alexa Fluor 594 meta-isomer for research supply presents several challenges. Ensuring high purity and batch-to-batch consistency is paramount. Industrial production methods often involve the use of high-quality anhydrous solvents to maximize reaction efficiency and minimize side products.
Purification of the final product is a critical step. Techniques such as column chromatography and recrystallization are employed to achieve the high purity required for sensitive biological experiments. smolecule.com For fluorescent nanocrystals, which represent another class of fluorescent materials, top-down processing of microcrystals has been explored as a more industrially scalable route compared to traditional irradiation methods. sciencedaily.com While not directly applicable to the synthesis of a small molecule dye, this highlights the ongoing efforts to develop scalable production methods for fluorescent probes.
Facile and large-scale synthesis of key precursors, such as regioisomerically pure carboxyfluoresceins, has been reported, which can serve as a foundation for the efficient production of a variety of fluorescent dyes. researchgate.net
Strategies for Rational Design and Synthesis of Advanced Derivatives
The field of fluorescent probe development is continuously evolving, with a focus on creating dyes with improved properties for advanced imaging applications.
Molecular Engineering for Modulating Photophysical Characteristics
Molecular engineering offers a powerful approach to fine-tune the photophysical properties of rhodamine dyes. Key strategies include:
Extending π-conjugation: Increasing the size of the delocalized electron system in the xanthene ring can lead to red-shifted absorption and emission spectra. nih.gov
Heteroatom substitution: Replacing the oxygen atom in the xanthene core with other elements like silicon, sulfur, or phosphorus can significantly alter the spectral properties, often resulting in a bathochromic (red) shift. chemrxiv.orgmdpi.com
Introduction of specific functional groups: The addition of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the dye, thereby influencing its brightness and environmental sensitivity. chemrxiv.org For instance, the introduction of azetidine (B1206935) groups in the JaneliaFluor dyes, which are also rhodamine-based, suppresses non-radiative decay pathways, leading to higher brightness. nih.gov
Computational chemistry is increasingly being used to predict the photophysical properties of new dye designs, aiding in the rational design process. mdpi.com
Development of Conjugatable Derivatives with Improved Near-Infrared Emission Capabilities
There is a significant demand for fluorescent probes that emit in the near-infrared (NIR) region (typically >650 nm) due to reduced light scattering and lower autofluorescence in biological tissues. mdpi.com Several strategies are being pursued to develop NIR-emitting derivatives of rhodamine dyes:
Structural modifications for red-shifting: As mentioned above, extending the π-conjugation and heteroatom substitution are effective methods for pushing the emission into the NIR range. nih.govmdpi.com
Synthesis of sulfonated rhodamines: The addition of sulfonate groups not only increases water solubility but can also be part of a strategy to create cell-impermeable dyes for specific applications like imaging cell surface proteins. nih.govbiorxiv.org Researchers have synthesized sulfonated rhodamines with red and far-red emission by linking them to taurine. nih.govbiorxiv.org
Development of dyads: A novel approach involves creating a dyad structure where a highly absorbing antenna molecule is linked to a long-fluorescence-lifetime acceptor/emitter. This can result in bright fluorophores with long fluorescence lifetimes, which is advantageous for certain imaging techniques. acs.org
The rational design of these advanced derivatives requires a deep understanding of the relationship between molecular structure and photophysical properties. By systematically modifying the core rhodamine structure, researchers continue to expand the toolkit of fluorescent probes available for academic and biomedical research.
3 Exploration of Different Regioisomers and their Synthetic Access
The specific properties and applications of fluorescent dyes like Alexa Fluor 594 are intrinsically linked to their molecular structure. A crucial aspect of this structure is the substitution pattern on the fluorophore's core, which gives rise to different regioisomers. In the context of Alexa Fluor 594, a sulfonated rhodamine dye, the isomers are typically defined by the positions of substituents on the pendant phenyl ring attached to the xanthene core. These are commonly referred to as the ortho-, meta-, and para-isomers. While commercially available Alexa Fluor dyes are often sold as a mixture of isomers, the synthesis of isomerically pure compounds is a significant area of research, as the specific geometry of each isomer can influence its photophysical properties and conjugation efficiency. smolecule.comthermofisher.comacs.orgresearchgate.net
The synthesis of rhodamine-type dyes traditionally involves the acid-catalyzed condensation of 3-aminophenol (B1664112) derivatives with a suitable electrophile, such as a phthalic anhydride (B1165640) derivative. acs.orgacs.org However, when using substituted anhydrides to introduce a reactive handle (like a carboxylic acid for later conversion to an NHS ester), this classical method is often not regioselective and produces a mixture of isomers that can be difficult to separate. acs.org Consequently, more sophisticated and regioselective synthetic strategies have been developed to access pure ortho-, meta-, and para-isomers for academic and advanced applications. nih.govacs.org
Synthetic Access to Ortho-Isomers
The ortho-isomer is often the favored product in classical electrophilic substitution reactions. For instance, the sulfonation of the xanthene core of an Alexa Fluor dye at low temperatures (e.g., 0°C) can preferentially yield the ortho-sulfonated intermediate with high selectivity. smolecule.com This intermediate can then be further functionalized, for example, by esterification with N-hydroxysuccinimide (NHS) to create a reactive dye for bioconjugation. smolecule.com While effective, achieving high ortho-selectivity can necessitate stringent control of reaction conditions, such as cryogenic temperatures. smolecule.com
Synthetic Access to Meta-Isomers
Achieving meta-substitution presents a greater synthetic challenge compared to ortho- or para-functionalization. Directing an electrophile to the meta-position typically requires specialized strategies that overcome the natural directing effects of the existing functional groups. Modern organic synthesis provides several powerful methods to achieve this:
Directed C–H Activation: This advanced approach uses transition metal catalysts, such as palladium or ruthenium, in conjunction with a directing group on the substrate. smolecule.com These systems can employ U-shaped templates or bidentate ligands that position the catalyst to activate a specific C-H bond at the meta-position, enabling subsequent functionalization. smolecule.com
Synthesis from Pre-functionalized Precursors: A more direct and often higher-yielding method involves building the fluorophore from components where the desired substitution pattern is already established. For the synthesis of a sulfonated rhodamine meta-isomer, a key intermediate is a meta-substituted benzaldehyde. Researchers have developed a novel route to synthesize 5-bromo-2-sulfobenzaldehyde. nih.govacs.org This compound can then be condensed with two equivalents of an appropriate 3-aminophenol derivative (like 3-(dimethylamino)phenol) to yield the regioisomerically pure meta-sulfonated rhodamine dye. nih.govacs.org This approach avoids the formation of isomeric mixtures and simplifies purification, representing a significant improvement in step-count and efficiency over other methods. nih.govacs.org
The resulting meta-isomer of the Alexa Fluor 594 carboxylic acid can then be converted into its highly reactive succinimidyl ester (NHS ester) derivative. smolecule.com This is the form most commonly used in academic research for labeling primary amines on biomolecules like proteins and antibodies. thermofisher.com The "meta-isomer" designation specifically refers to this arrangement, which can enhance conjugation efficiency and influence the binding specificity of the dye. smolecule.com
Synthetic Access to Para-Isomers
Similar to the meta-isomer, a reliable route to the pure para-isomer involves the use of a pre-functionalized starting material. The synthesis can be achieved by using a para-substituted precursor like 4-bromo-2-sulfobenzaldehyde. nih.govacs.org This aldehyde is condensed with 3-(dimethylamino)phenol to generate the para-sulfonated tetramethylrhodamine (B1193902) (sulfoTMR) dye. nih.govacs.org Subsequent reactions, such as palladium-catalyzed couplings, can be used to introduce further functionalities if required for specific applications. nih.govacs.org
The development of these regioselective synthetic routes is critical for the rational design of fluorescent probes. By providing access to isomerically pure dyes, researchers can more accurately study the relationship between molecular structure and function, leading to the creation of next-generation probes with optimized properties for advanced imaging and sensing applications in chemical biology. acs.orgnih.govbiorxiv.org
Data Tables
Table 1: Comparative Overview of Synthetic Strategies for Rhodamine Regioisomers
Table 2: Key Compounds in the Synthesis of Alexa Fluor 594 Isomers
Advanced Photophysical and Spectroscopic Characterization for Research Applications
Detailed Spectral Properties and their Influence on Optical System Design
The spectral characteristics of a fluorophore are the primary determinants of its suitability for a given experimental setup, influencing the choice of excitation sources, filter sets, and detectors. The Alexa Fluor 594 meta-isomer possesses a well-defined spectral profile in the red region of the visible spectrum, making it a popular choice for fluorescence microscopy and flow cytometry. biolegend.com
The Alexa Fluor 594 meta-isomer exhibits strong absorption and emission in the orange-red portion of the spectrum. In aqueous solutions, such as phosphate-buffered saline (PBS), its excitation maximum is consistently reported to be approximately 590 nm, with a corresponding emission maximum around 617 nm. biolegend.comfluorofinder.comthermofisher.comuci.edu Minor variations in reported maxima exist, with some sources citing excitation peaks at 586-588 nm and emission peaks at 612-618 nm. smolecule.compubcompare.ailumiprobe.com
These spectral characteristics are optimal for excitation using common laser lines, including the 561 nm diode laser and the 594 nm line of the He-Ne laser. thermofisher.comthermofisher.comthermofisher.com The design of optical systems for this dye typically involves bandpass filters centered around 588–593 nm for excitation and 610–620 nm for emission to maximize the signal-to-noise ratio.
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum | 590 | fluorofinder.comthermofisher.comuci.edu |
| Emission Maximum | 617 | fluorofinder.comthermofisher.comuci.edu |
Table 1: Key Spectral Maxima for Alexa Fluor 594 meta-isomer in aqueous buffers.
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The Alexa Fluor 594 meta-isomer is characterized by both a high extinction coefficient and a high quantum yield, contributing to its bright signal in imaging applications. fluorofinder.com
The molar extinction coefficient is typically determined using standard spectrophotometric methods based on the Beer-Lambert law. For the Alexa Fluor 594 meta-isomer, reported values for the extinction coefficient vary, with figures of 92,000 cm⁻¹M⁻¹ and 73,000 cm⁻¹M⁻¹ cited. fluorofinder.comuci.edubiochempartner.com
The fluorescence quantum yield is often measured relative to a well-characterized fluorescence standard. For many Alexa Fluor dyes, including the 594 variant, measurements were made in aqueous solutions (PBS, pH 7.2) using fluorescein (B123965) in 0.01 M NaOH as the reference standard. thermofisher.com The Alexa Fluor 594 meta-isomer has a high quantum yield, reported to be 0.66. fluorofinder.combiochempartner.com This high efficiency allows for the sensitive detection of even low-abundance biological targets. thermofisher.comthermofisher.com
| Photophysical Parameter | Value | Source(s) |
| Molar Extinction Coefficient | 73,000 - 92,000 cm⁻¹M⁻¹ | fluorofinder.comuci.edubiochempartner.com |
| Fluorescence Quantum Yield | 0.66 | fluorofinder.combiochempartner.com |
Table 2: Quantitative Photophysical Properties of Alexa Fluor 594 meta-isomer.
A key advantage of the Alexa Fluor 594 meta-isomer is its suitability for multicolor (multiplex) imaging, a technique used to visualize multiple targets simultaneously. smolecule.com Its emission spectrum is sufficiently distinct from commonly used blue, green, and far-red fluorophores, which minimizes spectral bleed-through and the need for complex compensation. smolecule.com
It is frequently paired with green-emitting dyes like Alexa Fluor 488 and blue-emitting nuclear stains such as DAPI. biolegend.comthermofisher.com The significant separation between the emission peak of Alexa Fluor 488 (~519 nm) and that of Alexa Fluor 594 (~617 nm) allows for clear differentiation of signals using standard filter sets. uci.edu It is also commonly used in panels with Alexa Fluor 350 and Alexa Fluor 647. thermofisher.comthermofisher.com Research has shown that when used in multicolor applications with Alexa Fluor 488 and 647, the crosstalk between channels can be kept below 2%, ensuring accurate signal localization. smolecule.com
| Compatible Fluorophore | Emission Color | Typical Emission Max (nm) | Source(s) |
| Alexa Fluor 350 | Blue | 442 | uci.eduthermofisher.comthermofisher.com |
| DAPI | Blue | 461 | biolegend.com |
| Alexa Fluor 488 | Green | 519 | thermofisher.comuci.edu |
| Alexa Fluor 647 | Far-Red | 665 | uci.eduthermofisher.comthermofisher.com |
Table 3: Common Fluorophores Used in Multiplexing with Alexa Fluor 594.
Photostability and Environmental Resilience in Long-Term Imaging Studies
For longitudinal studies that require imaging over extended periods, the stability of the fluorescent probe under continuous illumination and across various environmental conditions is critical. The Alexa Fluor 594 meta-isomer was designed for high photostability and environmental resilience. fluorofinder.comthermofisher.com
Photobleaching, the irreversible photodegradation of a fluorophore, is a significant limiting factor in fluorescence microscopy. The Alexa Fluor 594 meta-isomer exhibits high resistance to photobleaching, a characteristic that makes it superior to older dyes like Texas Red. thermofisher.com This enhanced photostability allows for longer exposure times and more intense illumination, which facilitates the capture of high-quality images and the tracking of dynamic processes over time without significant signal loss. biolegend.comsmolecule.com While specific photobleaching quantum yields are not always published, its reputation for stability is a primary reason for its widespread use in applications requiring prolonged imaging sessions, such as live-cell imaging and super-resolution microscopy techniques like dSTORM and STED. smolecule.comthermofisher.comthermofisher.com Studies on other fluorophores have shown that significant signal loss can occur in as little as 30 to 60 seconds of continuous illumination, highlighting the importance of using photostable dyes like Alexa Fluor 594 for quantitative morphological measurements. nih.gov
The fluorescence intensity of many dyes is sensitive to changes in the pH of their environment. This can be problematic in biological experiments where pH can vary between different cellular compartments or in the bulk medium over time. The Alexa Fluor 594 meta-isomer demonstrates remarkable stability across a broad pH range, from pH 4 to 10. lumiprobe.combiochempartner.com This insensitivity ensures that the fluorescent signal remains stable and reliable across the full spectrum of physiologically relevant conditions, from acidic organelles like lysosomes to the general cytoplasm (pH ~7.4). fluorofinder.comthermofisher.com This property is essential for generating stable and reproducible signals in both flow cytometry and imaging applications, whether in live or fixed cells. thermofisher.comthermofisher.com
Studies on the Impact of Local Environment on Fluorescence Properties within Complex Systems
The fluorescence characteristics of the Alexa Fluor 594 meta-isomer, while robust, are subject to influence by their immediate molecular surroundings. A key strength of this dye is its relative insensitivity to pH, maintaining stable fluorescence across a broad range from pH 4 to 10. thermofisher.comlumiprobe.comresearchgate.netaatbio.com This stability is crucial for experiments in varying cellular compartments or buffered solutions. However, its quantum yield and lifetime can be modulated by other environmental factors such as solvent polarity and interactions with proximal amino acid residues upon conjugation to proteins.
In aqueous buffers like phosphate-buffered saline (PBS), the free succinimidyl ester of Alexa Fluor 594 exhibits a high fluorescence quantum yield of approximately 0.66 and a fluorescence lifetime of around 3.9 nanoseconds. thermofisher.comthermofisher.com This high quantum yield is a major contributor to the brightness of its conjugates. cellsignal.com However, in more nonpolar or hydrophobic environments, such as within lipid membranes or hydrophobic pockets of proteins, a degree of polarity-dependent quenching may be observed.
When conjugated to proteins, the local environment created by the protein's own amino acid residues can significantly influence the dye's fluorescence. researchgate.net Specific amino acids have been identified as effective quenchers of Alexa Fluor dyes through mechanisms believed to involve photoinduced electron transfer (PET). For Alexa series dyes, tryptophan has been noted as a particularly strong quencher, with tyrosine, histidine, and methionine also contributing to fluorescence quenching, albeit to a lesser extent. researchgate.net These interactions can occur when the dye comes into close van der Waals contact with these residues, leading to a reduction in fluorescence intensity. This phenomenon is critical to consider when interpreting quantitative fluorescence data from protein conjugates, as the specific labeling site can dictate the degree of intrinsic quenching. researchgate.net
Table 1: Environmental Effects on Alexa Fluor 594 meta-isomer Fluorescence Properties
| Parameter | Condition | Value/Effect | Source(s) |
|---|---|---|---|
| pH Range | Aqueous Buffer | Stable fluorescence from pH 4–10 | thermofisher.comlumiprobe.comresearchgate.net |
| Quantum Yield | PBS (pH 7.2) | 0.66 | thermofisher.comcellsignal.com |
| Fluorescence Lifetime (τ) | Aqueous Buffer (pH 7.4) | ~3.9 ns | thermofisher.comthermofisher.com |
| Solvent Polarity | Hydrophobic Environments | Potential for polarity-dependent quenching | |
| Amino Acid Proximity | Tryptophan | Strong quenching | researchgate.net |
| Amino Acid Proximity | Tyrosine, Histidine, Methionine | Moderate to weak quenching | researchgate.net |
Single-Molecule Photophysical Dynamics for Super-Resolution Microscopy
The Alexa Fluor 594 meta-isomer is a valuable tool for super-resolution microscopy (SRM), particularly for single-molecule localization microscopy (SMLM) techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy). thermofisher.comsmolecule.com Its utility in this domain is rooted in its ability to undergo reversible photoswitching between a fluorescent 'on' state and a long-lived 'dark' or 'off' state. This blinking behavior, when controlled, allows for the temporal separation of individual molecular emissions, enabling their precise localization far beyond the diffraction limit of light. smolecule.comnih.gov
Analysis of On/Off Blinking and Switching Behaviors of Individual Alexa Fluor 594 meta-isomer Molecules
The photoswitching of Alexa Fluor 594, a cyanine-based dye, for dSTORM is typically not spontaneous but is induced by the specific chemical composition of the imaging buffer. nih.gov The process relies on a redox-mediated mechanism, often involving the presence of a primary thiol, such as mercaptoethylamine (MEA), in a deoxygenated solution. plos.org Under intense laser excitation (e.g., 561 nm or 594 nm), the dye can be driven into a transient triplet state, from which it can react with the thiol to enter a stable, non-fluorescent dark state. epfl.ch
Stochastic reactivation from this dark state back to the fluorescent 'on' state can occur thermally or be assisted by a lower-power UV or violet laser (e.g., 405 nm). One study demonstrated that illumination with light in the 350-380 nm range could be used to reactivate Alexa Fluor 594 molecules that had entered a dark state. biorxiv.org The rates of switching into and out of the dark state determine the blinking kinetics. Research on a chemically modified, spontaneously blinking derivative of Alexa Fluor 594, termed "GB594," reported a mean 'on' time of approximately 20 milliseconds, a kinetic parameter suitable for SMLM imaging. nih.gov This controlled, reversible blinking is the fundamental requirement for building a super-resolution image from thousands of individual localization events.
Characterization of Photon Yield per Switching Event and Duty Cycle for Localization Precision
For SMLM, two photophysical parameters are critical for achieving high localization precision and image quality: the number of photons emitted per switching event ('on' state) and the duty cycle. The localization precision is directly related to the number of photons detected; a brighter burst of photons allows the center of the point-spread function to be determined more accurately. nih.gov
The Alexa Fluor 594 meta-isomer and its derivatives are known for their high photon output. One study using standard Alexa Fluor 594 with an incoherent lamp for excitation measured an average of 1000 photons per switching cycle. biorxiv.org Another study on the "GB594" derivative, designed for spontaneous blinking, reported an even higher photon yield of approximately 1200 photons per localization event. nih.gov This high photon budget contributes directly to achieving localization precisions in the range of 15-25 nm. biorxiv.orgnih.gov
The duty cycle, defined as the fraction of time a molecule spends in the 'on' state, must be kept low to ensure that only a sparse subset of fluorophores is active at any given moment within a diffraction-limited area. nih.govnih.gov This prevents the overlapping of images from simultaneously emitting molecules. The "GB594" derivative was found to have a duty cycle of 0.095%, a value considered well-suited for high-quality SMLM. nih.gov
Table 2: Single-Molecule Photophysical Parameters for Alexa Fluor 594 and its Derivative
| Parameter | Fluorophore/Condition | Value | Source(s) |
|---|---|---|---|
| Photon Yield per Event | Alexa Fluor 594 (incoherent light source) | ~1000 photons | biorxiv.org |
| Photon Yield per Event | GB594 (spontaneously blinking derivative) | ~1200 photons | nih.gov |
| Duty Cycle | GB594 (spontaneously blinking derivative) | 0.095% | nih.gov |
| Mean 'On' Time | GB594 (spontaneously blinking derivative) | ~20 ms | nih.gov |
| Localization Precision | GB594 (spontaneously blinking derivative) | ~15 nm | nih.gov |
Mitigation Strategies for Self-Quenching in High-Density Labeling Scenarios
The primary strategy to mitigate self-quenching is to control the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein. The optimal DOL provides the maximum fluorescence signal without significant quenching or impairment of protein function. For large proteins like Immunoglobulin G (IgG) antibodies (approx. 150 kDa), the optimal DOL for Alexa Fluor 594 is typically between 3 and 8 moles of dye per mole of protein. fishersci.comulab360.com Labeling beyond this range can lead to diminished returns in brightness due to increased self-quenching.
The inherent chemical structure of Alexa Fluor dyes, which includes sulfonate groups, increases their water solubility and is thought to play a role in reducing the intermolecular aggregation that leads to quenching. researchgate.net Further strategies in dye design involve creating an asymmetrical distribution of charge on the fluorophore to electrostatically hinder the π-stacking interactions responsible for the formation of quenching H-aggregates. nih.gov For the user, careful optimization of the dye-to-protein molar ratio in the labeling reaction is the most direct and effective method to prevent self-quenching. fishersci.com
Table 3: Recommended Optimal Degree of Labeling (DOL) to Mitigate Self-Quenching
| Protein Molecular Weight | Optimal Moles of Dye per Mole of Protein (DOL) | Source(s) |
|---|---|---|
| ~150 kDa (e.g., IgG) | 5 - 8 | fishersci.com |
| ~145 kDa (e.g., IgG) | 3 - 6 | ulab360.com |
| ~20 kDa | 1 - 2 | fishersci.com |
Comparative Analysis with Other Red Fluorescent Fluorophores in Research
Strategic Advantages in Specific Research Contexts
Established Reliability and Compatibility for Antibody Conjugation and Diverse Biological Systems
The Alexa Fluor 594 meta-isomer has established a strong reputation within the scientific community for its reliability and broad compatibility in labeling and detection applications. Its robust performance stems from a combination of superior photophysical properties and dependable conjugation chemistry, making it a preferred choice for interrogating a wide array of biological systems.
Reliability in Antibody Conjugation
A primary application of Alexa Fluor 594 is in the creation of fluorescently labeled antibodies for immunofluorescence assays. The most common reactive form for this purpose is the Alexa Fluor 594 N-hydroxysuccinimidyl (NHS) ester, also known as a succinimidyl ester. fishersci.beulab360.com This form readily reacts with primary amines (R-NH₂) present on lysine (B10760008) residues and the N-terminus of proteins, forming a stable covalent amide bond. fishersci.beulab360.comabpbio.com This conjugation method is highly efficient and preferred over other chemistries, such as those involving isothiocyanates, because the resulting amide bonds are as stable as peptide bonds. ulab360.com
The meta-isomer designation refers specifically to the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 594. nih.gov This specific isomeric configuration can contribute to improved conjugation efficiency. smolecule.com Researchers can achieve high degrees of labeling (DOL) without the significant fluorescence self-quenching that can be an issue with other fluorophores. cellsignal.comthermofisher.com This allows for the creation of exceptionally bright antibody conjugates, which translates to more sensitive detection of target antigens, even those present in low abundance. cellsignal.com Commercial kits are widely available that streamline the conjugation process, enabling rapid and efficient labeling of antibodies and other proteins in under 20-30 minutes with high recovery rates. abcam.com
Key Characteristics Contributing to Reliability:
High Photostability: Alexa Fluor 594 conjugates are significantly more photostable than those of other red-fluorescent dyes like Texas Red and Cy3. iu.edudianova.comuci.edu This resistance to photobleaching allows for longer exposure times during image acquisition and more robust quantitative analysis. cellsignal.comthermofisher.com
Exceptional Brightness: The dye possesses a high molar extinction coefficient and a strong quantum yield, resulting in intensely fluorescent conjugates. cellsignal.comthermofisher.comaatbio.com This brightness is a key factor in its ability to detect low-abundance targets.
pH Insensitivity: The fluorescence of Alexa Fluor 594 is stable across a broad pH range of 4 to 10. fishersci.bethermofisher.com This is a critical advantage for experiments in diverse biological environments where local pH can fluctuate, ensuring a consistent and reliable signal.
Table 1: Photophysical Properties of Alexa Fluor 594
| Property | Value | Reference(s) |
| Excitation Maximum | 590 nm | cellsignal.comfluorofinder.comaatbio.com |
| Emission Maximum | 617 nm (approx.) | cellsignal.comthermofisher.comfluorofinder.com |
| Molar Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | aatbio.com |
| Fluorescence Quantum Yield | 0.66 | cellsignal.comfluorofinder.comthermofisher.com |
| Recommended Laser Line | 561 nm or 594 nm | cellsignal.comiu.eduthermofisher.com |
Compatibility with Diverse Biological Systems and Techniques
The reliability of Alexa Fluor 594 extends to its performance across a multitude of biological applications and systems. Its bright red fluorescence provides excellent color separation from commonly used green fluorophores like Alexa Fluor 488 or Fluorescein (B123965) isothiocyanate (FITC), making it an ideal candidate for multicolor labeling experiments. dianova.comthermofisher.com
The dye's water solubility and the stability of its conjugates make it suitable for both live-cell imaging and the analysis of fixed cells and tissues. fishersci.be Its long-wavelength emission can offer mild tissue penetration and helps to reduce interference from autofluorescence often present in biological samples, thereby improving the signal-to-noise ratio. cellsignal.com The versatility of Alexa Fluor 594 is demonstrated by its widespread use in numerous advanced applications, including:
Fluorescence Microscopy: A primary application where its brightness and photostability are paramount. fluorofinder.com
Flow Cytometry: Used for the identification and sorting of cells based on fluorescently labeled antibodies. fishersci.be
Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) nanoscopy benefit from its favorable photoswitching behavior and resistance to photobleaching under high-intensity lasers. smolecule.com
Table 2: Comparative Analysis with Other Red-Fluorescent Fluorophores
| Feature | Alexa Fluor 594 | Texas Red | Cy3 |
| Relative Brightness | Brighter | Less Bright | Less Bright |
| Photostability | More Photostable | Less Photostable | Less Photostable |
| pH Sensitivity | Insensitive (pH 4-10) | Sensitive | Moderately Sensitive |
| Water Solubility | High | Lower | Moderate |
Future Directions and Emerging Research Avenues for Alexa Fluor 594 Meta Isomer
Development of Next-Generation Alexa Fluor 594 meta-isomer Derivatives
The development of next-generation Alexa Fluor 594 meta-isomer derivatives is a key area of research, with a focus on improving its performance for in vivo and complex cellular imaging.
Strategies for Further Improvement in Near-Infrared Emission and Deep Tissue Penetration
A significant goal in fluorophore development is to shift the emission further into the near-infrared (NIR) region (700-1700 nm). This is because longer wavelength light experiences less scattering and absorption by biological tissues, leading to deeper tissue penetration and reduced autofluorescence. While Alexa Fluor 594 has long-wavelength emission for a visible dye, pushing it further into the NIR spectrum would be highly beneficial for in vivo imaging. thermofisher.com
Strategies to achieve this for rhodamine-based dyes, which could be applied to the Alexa Fluor 594 meta-isomer, include:
Modification of the Xanthene Core: Altering the core structure of the rhodamine is a primary strategy. This can involve extending the π-conjugation of the xanthene system or replacing the central oxygen atom with other elements like silicon or germanium to create Si-rhodamines and Ge-rhodamines. These modifications have been shown to shift the emission of rhodamine dyes into the far-red and NIR regions.
Incorporation of Fused Rings: Adding fused rings to the rhodamine structure can enhance the electron-donating ability of the amine groups, which can lead to a red-shift in the emission spectrum and an increase in the Stokes shift.
| Modification Strategy | Anticipated Effect on Alexa Fluor 594 meta-isomer | Potential Emission Range (nm) |
|---|---|---|
| Si-rhodamine conversion | Significant red-shift in excitation and emission | 640-700 |
| Ge-rhodamine conversion | Further red-shift compared to Si-rhodamines | 650-750 |
| Extended π-conjugation | Moderate red-shift | 620-680 |
Chemical Modifications for Enhanced Cell Permeability and Specificity in Challenging Biological Environments
The high negative charge from the sulfonate groups on Alexa Fluor dyes, including the 594 meta-isomer, makes them highly water-soluble but generally cell-impermeable. This is advantageous for labeling cell surface proteins but limits their use for intracellular targets in live-cell imaging. Future research is directed at overcoming this limitation.
Key strategies include:
Exploiting Isomer-Specific Properties: The "meta" positioning of the succinimidyloxycarbonyl group is a crucial feature. Research on other rhodamine isomers has shown that the position of functional groups can significantly impact properties like cell permeability. For example, positioning an amide group next to a carboxyl group in the benzene (B151609) ring of rhodamines can stabilize the fluorophore in a hydrophobic, cell-permeable spirolactone state. nih.gov This "neighboring group effect" could be engineered into derivatives of the Alexa Fluor 594 meta-isomer to create probes that are transiently cell-permeable. nih.gov
Reversible Masking of Charged Groups: Developing derivatives where the sulfonate groups are temporarily masked by a chemical group that is cleaved off by intracellular enzymes would allow the dye to cross the cell membrane. Once inside the cell, the cleavage would unmask the sulfonate groups, trapping the dye and restoring its high fluorescence.
Balancing Hydrophilicity and Lipophilicity: A careful balance between the hydrophilic sulfonate groups and the lipophilic xanthene core is necessary. Modifications that increase the lipophilicity of the dye without compromising its fluorescence could improve cell permeability. This could involve the addition of specific hydrophobic moieties.
| Modification Approach | Mechanism | Target Application |
|---|---|---|
| Neighboring Group Effect | Stabilization of the cell-permeable spirolactone form | Live-cell intracellular imaging |
| Enzyme-cleavable masking groups | Temporary neutralization of charge for cell entry | Targeted intracellular labeling |
| Lipophilic side chains | Increased passive diffusion across cell membranes | General intracellular staining |
Integration into Novel Optogenetic and Nanosensing Platforms
The unique photophysical properties of the Alexa Fluor 594 meta-isomer make it a candidate for integration into advanced technological platforms.
Optogenetics: Optogenetics involves the use of light to control cellular processes. While much of the field relies on genetically encoded fluorescent proteins, there is growing interest in using synthetic fluorophores like Alexa Fluor 594. Future research could involve the development of Alexa Fluor 594 meta-isomer derivatives that can be used to photosensitize specific biological events or to act as reporters for optogenetically controlled processes.
Nanosensing: Fluorescent nanoparticles are emerging as powerful tools for sensing a wide range of biological analytes. The Alexa Fluor 594 meta-isomer could be incorporated into nanosensor designs, for example, by conjugating it to gold nanoparticles or quantum dots. The fluorescence of the dye could be modulated by the presence of a specific analyte, allowing for sensitive detection.
Theoretical and Computational Modeling for Predictive Design and Optimization of Fluorophore Performance
The existence of isomers of Alexa Fluor 594, such as the meta and para forms, highlights the importance of understanding how the precise arrangement of atoms affects the dye's properties. smolecule.com Computational modeling is a powerful tool for this purpose.
Predicting Isomer-Specific Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, absorption and emission spectra, and quantum yields of different isomers. mdpi.com This can help to explain experimental observations and guide the synthesis of new derivatives with desired properties. For instance, the energy-minimized geometry of the meta isomer of a related dye, Rhodamine WT, was shown to have a greater potential for electrostatic attraction to solid phases compared to the para isomer. uci.edu
Simulating Interactions with the Biological Environment: Molecular dynamics (MD) simulations can be used to study how the Alexa Fluor 594 meta-isomer interacts with its local environment, such as proteins and membranes. This can provide insights into factors affecting its fluorescence and specificity, and can aid in the design of conjugates with improved performance.
Rational Design of New Derivatives: By combining these computational approaches, it is possible to rationally design new derivatives of the Alexa Fluor 594 meta-isomer with optimized properties for specific applications. For example, models could be used to predict the effect of different chemical modifications on the dye's cell permeability or its ability to be red-shifted into the NIR region.
| Computational Method | Predicted Property | Application in Design |
|---|---|---|
| Density Functional Theory (DFT) | Absorption/Emission Spectra, Quantum Yield | Design of derivatives with shifted emission |
| Molecular Dynamics (MD) | Interaction with biomolecules, Membrane permeability | Optimization of cell permeability and target specificity |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Photophysics in complex environments | Understanding performance in cellular contexts |
Q & A
Q. What are the spectral properties of Alexa Fluor 594 meta-isomer, and how do they influence filter selection in fluorescence microscopy?
Alexa Fluor 594 meta-isomer exhibits an excitation peak at 590 nm and an emission peak at 618 nm . These spectral characteristics necessitate the use of bandpass filters optimized for ~588–593 nm excitation and ~610–620 nm emission to maximize signal-to-noise ratios. Compared to Texas Red, Alexa Fluor 594 offers superior brightness, photostability, and color separation from green fluorophores like Alexa Fluor 488, reducing bleed-through in multiplexed imaging .
Q. How is Alexa Fluor 594 meta-isomer conjugated to antibodies or proteins, and what factors optimize labeling efficiency?
Conjugation typically involves hydrazide or amine-reactive chemistries (e.g., NHS esters), targeting carboxyl, ketone, or aldehyde groups on proteins . Optimal labeling efficiency requires pH control (7.2–8.5), a 5–10-fold molar excess of dye to protein, and incubation at 4°C for 12–16 hours to minimize aggregation. Post-conjugation purification via size-exclusion chromatography removes unreacted dye, ensuring consistent labeling ratios .
Q. What are the primary applications of Alexa Fluor 594 meta-isomer in cellular imaging, and how does its photostability compare to other red-emitting dyes?
This dye is widely used in immunofluorescence (e.g., co-staining with CD8 and FOXP3 ), actin visualization via phalloidin conjugates , and flow cytometry . Its photostability surpasses Texas Red and matches iFluor 594 under prolonged illumination, making it ideal for time-lapse or super-resolution microscopy .
Advanced Research Questions
Q. How can Alexa Fluor 594 meta-isomer be integrated into multiplexed imaging panels while minimizing spectral overlap with green and far-red fluorophores?
Sequential acquisition with narrow-band filters (e.g., 590/20 nm excitation, 620/30 nm emission) reduces crosstalk with Alexa Fluor 488 (green) and Alexa Fluor 647 (far-red). Spectral unmixing algorithms can further resolve overlapping signals, as demonstrated in breast cancer tissue co-stained with A-FABP (Alexa Fluor 488) and keratin 19 (Alexa Fluor 594) .
Q. What quantitative methods are recommended for calibrating Alexa Fluor 594 meta-isomer signal intensity across different microscopy platforms?
Normalize intensity using reference standards (e.g., fluorescent beads) and histogram analysis of pixel intensities, as shown in studies quantifying nuclear H2B and mH2A1.2 fluorescence . Cross-platform calibration requires matching exposure times, laser power, and detector gain settings.
Q. How do solvent polarity and pH affect the fluorescence quantum yield of Alexa Fluor 594 meta-isomer in live-cell versus fixed-cell experiments?
In aqueous buffers (pH 7.4), the dye maintains high quantum yield due to reduced aggregation. However, in hydrophobic environments (e.g., lipid membranes), polarity-dependent quenching may occur. Fixed-cell samples treated with methanol or paraformaldehyde show stable fluorescence, whereas live-cell imaging may require optimization of buffer osmolarity to prevent dye internalization artifacts .
Q. What strategies mitigate nonspecific binding of Alexa Fluor 594 meta-isomer conjugates in dense tissue sections or high-autofluorescence samples?
Pre-blocking with 5% BSA or 10% serum reduces nonspecific interactions. For autofluorescence-prone tissues (e.g., liver or adipose), chemical treatments like Sudan Black B or TrueVIEW Autofluorescence Quenching Kit suppress background . Validation via negative controls (omitting primary antibodies) is critical, as shown in dPAG tissue studies .
Q. How does the meta-isomer configuration of Alexa Fluor 594 influence its Stokes shift and Förster resonance energy transfer (FRET) compatibility with common donor dyes?
The meta-isomer’s structural orientation enhances Stokes shift (~28 nm), reducing self-quenching and improving FRET efficiency when paired with donors like Alexa Fluor 488 (Förster radius ~6–8 nm). This configuration is advantageous for proximity-based assays, such as studying protein-protein interactions in chromatin remodeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
